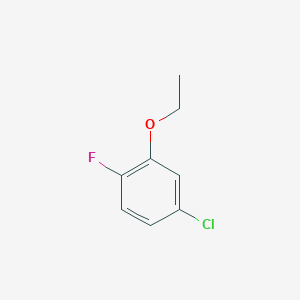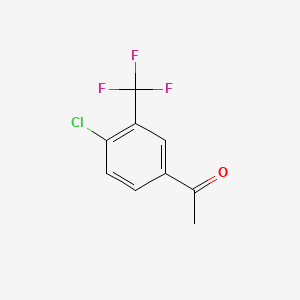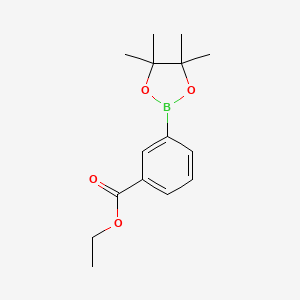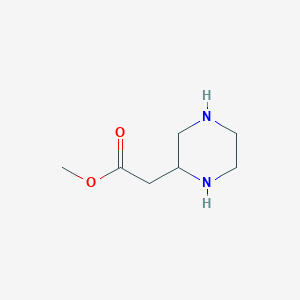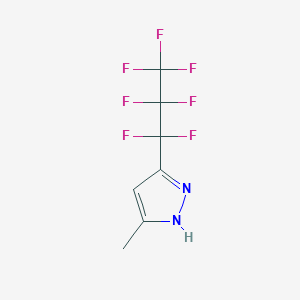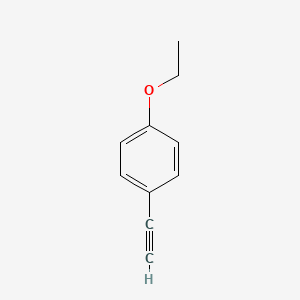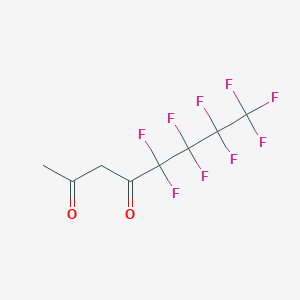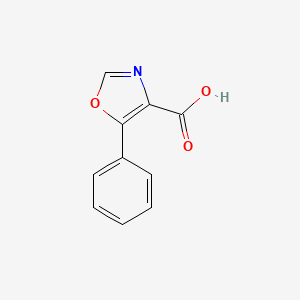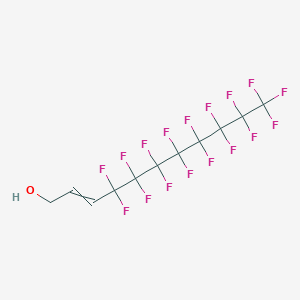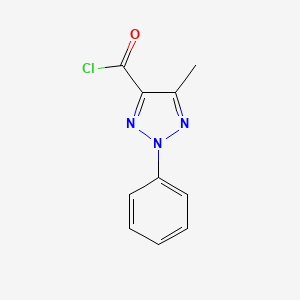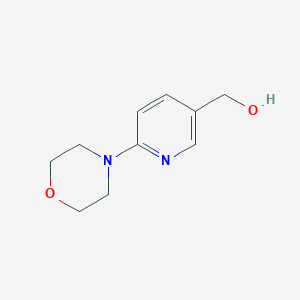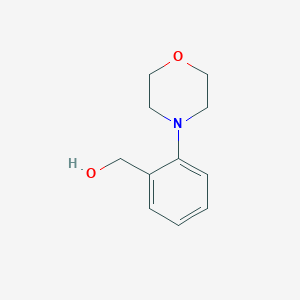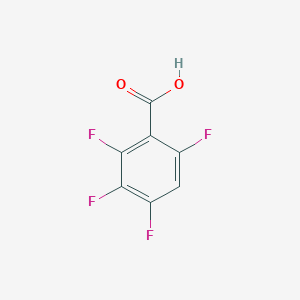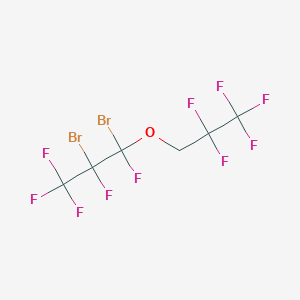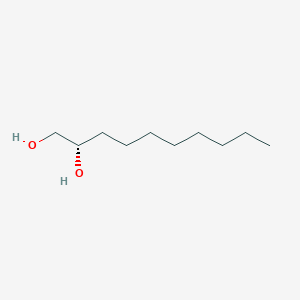
(S)-1,2-癸二醇
描述
Synthesis Analysis
Discuss the methods used to synthesize the compound. This could involve a variety of chemical reactions and processes. You can find this information in chemistry journals or databases .Molecular Structure Analysis
Explain the molecular structure of the compound. This includes the arrangement of atoms, the types of bonds between them, and the compound’s shape .Chemical Reactions Analysis
Describe the chemical reactions the compound undergoes. This includes its reactivity with other substances, the products formed, and the conditions required for the reactions .Physical And Chemical Properties Analysis
Discuss the physical and chemical properties of the compound. This includes its melting and boiling points, solubility, density, and reactivity .科学研究应用
抗炎和抗氧化性能
(S)-1,2-癸二醇在抗炎和抗氧化应用中表现出潜力。Di Caprio等人(2019年)的研究评估了其对脂多糖刺激的角质细胞的影响。他们发现(S)-1,2-癸二醇增加了细胞存活率,减少了炎症介质(IL-8、TNF-α和IL-1β)的释放,并限制了细胞抗氧化剂(GSH和NADPH)的耗竭。这表明了其潜在的细胞保护活性和在管理细菌诱发或加重的皮肤状况中的有效性(Di Caprio et al., 2019)。
热化学性能
Li等人(1999年)使用绝热量热计和热分析技术对相关化合物1,10-癸二醇进行了热化学研究。他们确定了低温热容,并观察到固液相变,为其热行为提供了见解,这对科学和工业应用具有相关性(Li et al., 1999)。
代谢工程
已经利用代谢工程生产了对映纯的1,2-丙二醇,其结构类似于(S)-1,2-癸二醇。Altaras和Cameron(1999年)报道了在大肠杆菌中从葡萄糖生产R-1,2-丙二醇,这可能意味着(S)-1,2-癸二醇在生物技术应用中具有类似的潜力(Altaras & Cameron, 1999)。
农业应用
在农业中,诸如1,9-癸二醇之类的衍生物已被确定为生物硝化抑制剂(BNIs)。Lu等人(2019年)研究了1,9-癸二醇对农业土壤中硝化作用和氨氧化细菌的影响,展示了其在增强土壤健康和减少氮损失方面的潜力(Lu et al., 2019)。
生物技术生产
通过工程大肠杆菌等生物技术生产化合物如1,2-丙二醇,Niu等人(2018年)的报告表明了使用微生物发酵过程生产类似化合物(如(S)-1,2-癸二醇)的可行性。他们实现了产品的高滴度和光学纯度,突显了在生产(S)-1,2-癸二醇方面采用类似方法的潜力(Niu et al., 2018)。
用于生产的基因工程
已经开发了用于高效合成化合物如1,3-丙二醇的基因工程微生物,Yang等人(2018年)进行了探索。这项研究强调了类似基因工程方法在生产(S)-1,2-癸二醇方面的潜力,增加产量并克服生产障碍(Yang et al., 2018)。
乳酸乳杆菌工程
Sato等人(2021年)对工程乳酸乳杆菌中R-和S-1,2-丙二醇的生产进行的研究展示了修改乳酸菌用于二醇生产的实用性。这种技术可能被改编用于(S)-1,2-癸二醇的生产,提供一种新颖的微生物生产方法(Sato et al., 2021)。
可生物降解聚合物生产
Ryabenkova等人(2013年)研究了在温和条件下使用基于金的催化剂将1,2-丙二醇氧化为乳酸。他们的研究结果表明了将(S)-1,2-癸二醇转化为用于生产可生物降解聚合物的有价值化学品的途径,突显了其在可持续材料生产中的潜力(Ryabenkova et al., 2013)。
微生物生产和应用
Saxena等人(2010年)对1,2-丙二醇的微生物生产和应用进行了全面回顾,这种化合物在结构上与(S)-1,2-癸二醇相关。该回顾突出了微生物生产过程的潜力以及这类二醇在广泛的工业应用中的潜力(Saxena et al., 2010)。
安全和危害
未来方向
Discuss potential future research directions or applications for the compound. This could involve new synthesis methods, uses in industry or medicine, or environmental implications .
For a more detailed analysis, you can search for relevant papers on databases like Google Scholar or Connected Papers . Remember to critically analyze the information you find and ensure it’s from a reliable source. Also, adhere to the formatting requirements specified, such as using paragraph format with a subheading for each section.
属性
IUPAC Name |
(2S)-decane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-2-3-4-5-6-7-8-10(12)9-11/h10-12H,2-9H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRSBDQINUMTIF-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369963 | |
| Record name | (S)-1,2-DECANEDIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1,2-Decanediol | |
CAS RN |
84276-14-2 | |
| Record name | (S)-1,2-DECANEDIOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

